N-benzyl-2-phenylmorpholine-4-carboxamide
Description
N-Benzyl-2-phenylmorpholine-4-carboxamide is a substituted morpholine carboxamide derivative characterized by a benzyl group at the nitrogen atom and a phenyl group at the 2-position of the morpholine ring. The benzyl and phenyl substituents likely enhance lipophilicity and π-π stacking interactions, which could influence pharmacokinetic properties compared to simpler derivatives.
Properties
IUPAC Name |
N-benzyl-2-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-7-3-1-4-8-15)20-11-12-22-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPTCWDKLRLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenylmorpholine-4-carboxamide typically involves the reaction of benzylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating environmentally friendly practices to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
N-benzyl-2-phenylmorpholine-4-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds. It is often used as a reagent in reactions such as oxidation, reduction, and nucleophilic substitution.
Synthesis Methods
The synthesis typically involves the reaction of benzylamine with 2-phenylmorpholine-4-carboxylic acid under controlled conditions. Various catalysts may be employed to enhance yield and purity. In industrial settings, large-scale reactors optimize the production process while minimizing waste.
This compound exhibits significant biological activity, which has been the subject of numerous studies:
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. Studies have shown moderate inhibition levels comparable to established inhibitors like rivastigmine.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a precursor for developing new antimicrobial agents .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. Ongoing research aims to elucidate its mechanisms of action and identify specific molecular targets involved .
Industrial Applications
In addition to its laboratory applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to advancements in various industrial sectors, including pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
- Inhibitory Effects on AChE : A study evaluating the compound's inhibitory effects on AChE revealed an IC50 value indicating competitive efficacy. The structure allows for effective binding within the enzyme's active site.
- Antimicrobial Activity Assessment : Research demonstrated that derivatives of morpholine compounds exhibited varying degrees of antimicrobial activity against pathogenic strains, reinforcing the potential for developing new therapeutic agents .
- Synthesis of Novel β-Lactams : The compound has been involved in synthesizing β-lactams with significant biological importance, showcasing its versatility in creating compounds with therapeutic potential against microbial infections .
Mechanism of Action
The mechanism by which N-benzyl-2-phenylmorpholine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on understanding how the compound modulates cellular functions and signaling pathways.
Comparison with Similar Compounds
(a) N-Phenylmorpholine-4-carboxamide
(b) N,N2-Dimethyl-N-(propan-2-yl)morpholine-4-sulfonamide
- Structure : Replaces the carboxamide with a sulfonamide group and introduces methyl and isopropyl substituents.
- Properties : Sulfonamide groups enhance electronegativity and hydrogen-bond acceptor capacity, which may alter binding affinities in biological systems compared to carboxamides .
Aromatic Amide Derivatives
(a) N-Cyclohexyl-2-(phenylsulfanyl)acetamide
- Structure : Features a cyclohexyl group and phenylsulfanyl moiety instead of morpholine.
(b) 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Structure : Chlorinated benzamide with a branched hydroxyalkyl chain.
- Properties : The chlorine atom increases electrophilicity, while the hydroxy group enhances solubility, contrasting with the lipophilic benzyl group in the target compound .
Data Table: Structural and Functional Comparisons
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Structural Flexibility : The morpholine ring in this compound provides conformational rigidity, while the benzyl group may enhance blood-brain barrier permeability compared to smaller analogs like N-phenylmorpholine-4-carboxamide .
- Bioactivity Potential: Sulfonamide derivatives (e.g., N,N2-dimethyl-N-(propan-2-yl)morpholine-4-sulfonamide) exhibit distinct electronic profiles, suggesting divergent biological targets compared to carboxamides .
- Synthetic Challenges : The incorporation of multiple aromatic groups (benzyl and phenyl) in the target compound may complicate purification but improve thermal stability, as observed in crystallographic studies of related amides .
Biological Activity
N-benzyl-2-phenylmorpholine-4-carboxamide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a benzyl group and a phenyl group, along with a carboxamide functional group. This unique structure is believed to influence its pharmacological properties, making it suitable for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is thought to modulate various cellular processes, potentially leading to therapeutic effects. Current research is focused on elucidating the precise molecular pathways and targets involved in its action.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in various biological processes.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains and may contribute to the development of new antimicrobial agents.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.
Enzyme Inhibition Studies
A study evaluating the inhibitory effects of this compound on acetylcholinesterase (AChE) revealed moderate inhibition, with IC50 values indicating competitive efficacy compared to established inhibitors like rivastigmine. The compound's structure allows it to fit into the active site of AChE, suggesting a non-covalent interaction mechanism .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) reported ranged from 62.5 µM to 250 µM, indicating moderate activity that warrants further exploration for potential therapeutic applications .
Neuropharmacological Effects
Research involving chronic administration of related compounds has shown alterations in brain monoamine levels, suggesting that this compound may influence neurotransmitter systems. This effect could have implications for treating anxiety and depression disorders .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the morpholine ring can significantly affect enzyme binding affinity and overall pharmacological efficacy. Comparative studies with similar morpholine derivatives highlight the importance of specific functional groups in enhancing biological activity .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 Values | Unique Features |
|---|---|---|---|
| This compound | Moderate AChE inhibition; Antimicrobial | 27.04–106.75 µM (AChE) | Morpholine derivative with benzyl and phenyl groups |
| Rivastigmine | Strong AChE inhibition | 38.4 µM | Established treatment for Alzheimer's disease |
| Other Morpholine Derivatives | Variable enzyme inhibition | Varies widely | Structural diversity impacts activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-2-phenylmorpholine-4-carboxamide?
- The synthesis typically involves sequential coupling of substituted benzylamines with morpholine-4-carboxylic acid derivatives. Key steps include:
- Amidation : Reacting morpholine-4-carbonyl chloride with N-benzyl-2-phenylamine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product (>95% purity) .
- Critical parameters : Reaction temperature (0–5°C for exothermic steps) and anhydrous solvents to prevent hydrolysis .
Q. How is the structure of this compound confirmed?
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) provides bond lengths (C–C: 1.52–1.55 Å) and dihedral angles to confirm stereochemistry .
- Spectroscopy :
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.4 ppm (benzyl protons), δ 3.6–4.1 ppm (morpholine ring protons) .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address low yields in the amidation step during synthesis?
- Optimization strategies :
- Use coupling agents (e.g., HATU or EDCI) to activate the carbonyl group, improving reaction efficiency .
- Replace dichloromethane with DMF to enhance solubility of intermediates .
- Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) to terminate reactions at optimal conversion .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected C NMR shifts)?
- Multi-technique validation :
- Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
- Crystallographic redundancy : Collect multiple datasets (e.g., at 100 K and 293 K) to identify temperature-dependent conformational changes .
Q. How can researchers analyze polymorphic forms of this compound using crystallography?
- SHELX workflows :
- Use SHELXD for phase determination and SHELXL for refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .
- Variable-temperature XRD : Identify polymorph transitions by analyzing unit-cell parameter shifts (e.g., volume changes >2% indicate new phases) .
Q. How to assess structure-activity relationships (SAR) when substituents on the benzyl group alter biological activity?
- Computational modeling :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize substituents with ΔG < -8 kcal/mol .
- MD simulations : Analyze ligand-protein stability (RMSD < 2.0 Å over 100 ns) to identify critical binding residues .
Q. What methods identify and quantify trace impurities (<0.1%) in synthesized batches?
- HPLC-MS :
- Column: C18 (5 µm, 250 × 4.6 mm); mobile phase: acetonitrile/0.1% formic acid gradient .
- Detect impurities via high-resolution MS (Q-TOF, mass error <5 ppm) .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolysis byproducts (e.g., morpholine ring-opening products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
